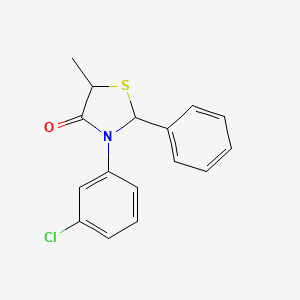
3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class It is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiourea and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
4-Chlorophenylhydrazone: A compound known for its mitochondrial uncoupling activity.
Uniqueness
3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of a thiazolidine ring with a chlorophenyl and phenyl group, making it a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
63444-93-9 |
|---|---|
Molecular Formula |
C16H14ClNOS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14ClNOS/c1-11-15(19)18(14-9-5-8-13(17)10-14)16(20-11)12-6-3-2-4-7-12/h2-11,16H,1H3 |
InChI Key |
YPOHWWHAHXRCRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


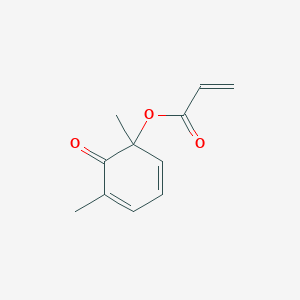

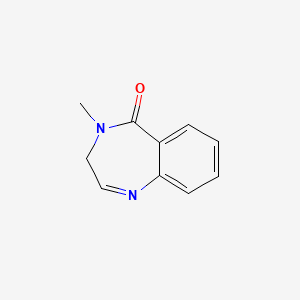
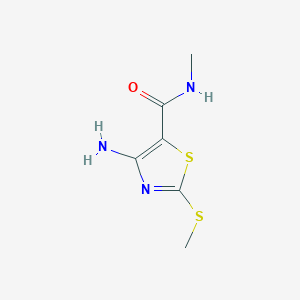
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
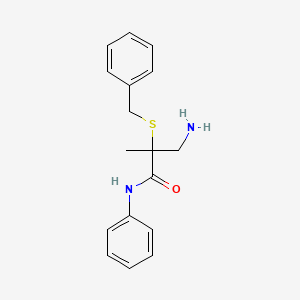
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
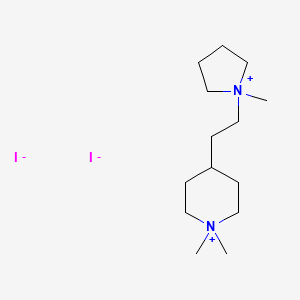

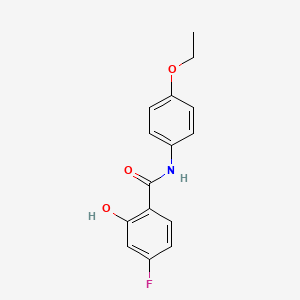
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
